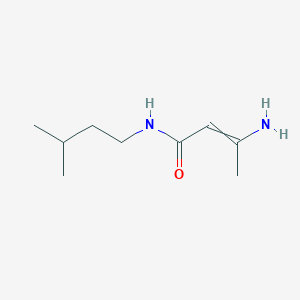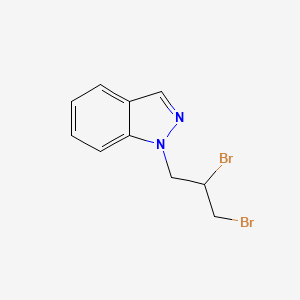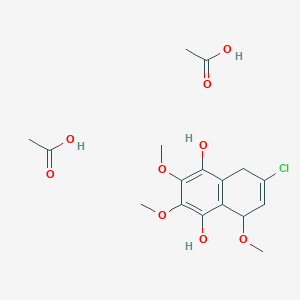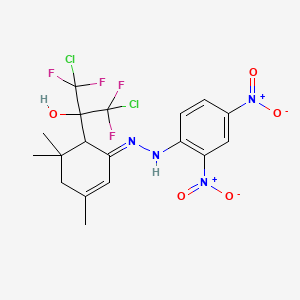
2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone is a complex organic compound that features a cyclohexenone core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone typically involves multiple steps:
Formation of the cyclohexenone core: This can be achieved through the aldol condensation of appropriate precursors.
Introduction of the dichloro-hydroxy-tetrafluoropropyl group: This step may involve halogenation and subsequent hydroxylation and fluorination reactions.
Attachment of the dinitrophenylhydrazone moiety: This is usually done through a condensation reaction between the cyclohexenone derivative and 2,4-dinitrophenylhydrazine under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Could be used in the production of advanced materials or as a catalyst in certain chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, in a biochemical context, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
2-Cyclohexen-1-one derivatives: Compounds with similar cyclohexenone cores but different substituents.
Dinitrophenylhydrazones: Compounds with the dinitrophenylhydrazone moiety attached to different core structures.
Uniqueness
The uniqueness of 2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
101564-49-2 |
|---|---|
分子式 |
C18H18Cl2F4N4O5 |
分子量 |
517.3 g/mol |
IUPAC名 |
1,3-dichloro-2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-4,6,6-trimethylcyclohex-3-en-1-yl]-1,1,3,3-tetrafluoropropan-2-ol |
InChI |
InChI=1S/C18H18Cl2F4N4O5/c1-9-6-12(26-25-11-5-4-10(27(30)31)7-13(11)28(32)33)14(15(2,3)8-9)16(29,17(19,21)22)18(20,23)24/h4-7,14,25,29H,8H2,1-3H3/b26-12+ |
InChIキー |
RLVXDYCOAVWVHI-RPPGKUMJSA-N |
異性体SMILES |
CC1=C/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(C(C1)(C)C)C(C(F)(F)Cl)(C(F)(F)Cl)O |
正規SMILES |
CC1=CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C(C1)(C)C)C(C(F)(F)Cl)(C(F)(F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


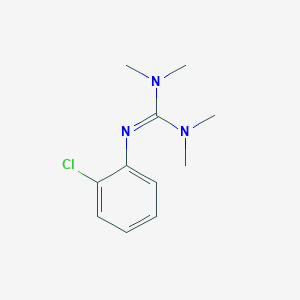
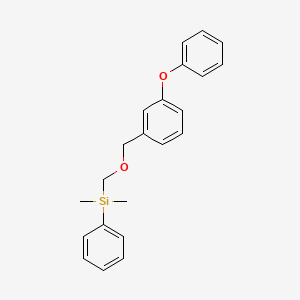
![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
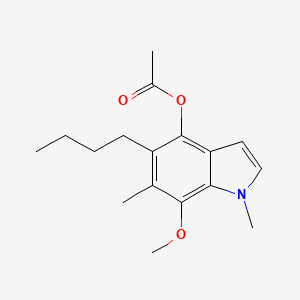
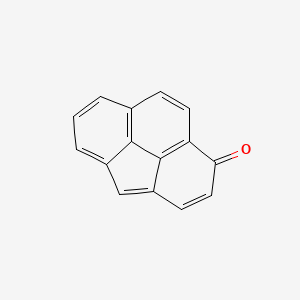
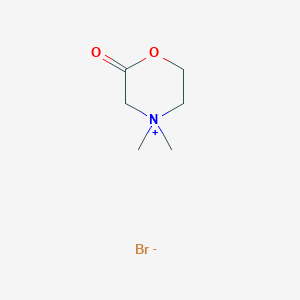
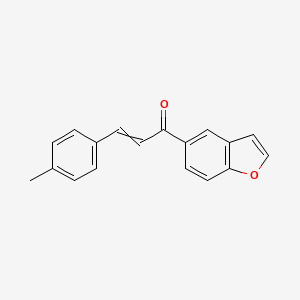
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)

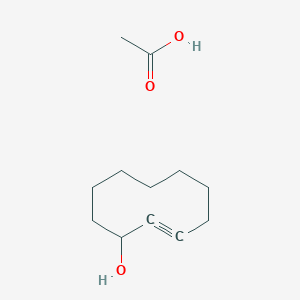
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
